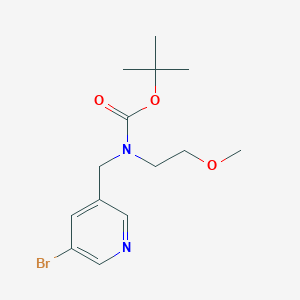

tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17(5-6-19-4)10-11-7-12(15)9-16-8-11/h7-9H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPASIJVXCRJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOC)CC1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856403 | |

| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-09-3 | |

| Record name | Carbamic acid, N-[(5-bromo-3-pyridinyl)methyl]-N-(2-methoxyethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

Carbamate Formation: The brominated pyridine is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate derivative.

Methoxyethylation: Finally, the compound is subjected to methoxyethylation using 2-methoxyethyl chloride in the presence of a base to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or other functional groups.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.

Oxidation and Reduction: Products include various oxidized or reduced forms of the pyridine ring.

Hydrolysis: The primary amine and carbon dioxide.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemicals.

Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.

Biology:

Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules for imaging or therapeutic purposes.

Medicine:

Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

Material Science: Applied in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound differs from analogs primarily in substituent positioning and side-chain modifications . Key comparisons include:

Key Observations :

- Bromine Position : Bromine at the 3-position (target compound) vs. 2- or 4-positions alters electronic density, impacting reactivity in cross-coupling reactions. For example, bromopyridines with Br at the 2-position exhibit higher electrophilicity at the adjacent carbon, favoring nucleophilic substitutions .

- Side-Chain Effects : The 2-methoxyethyl group in the target compound enhances solubility in polar solvents compared to methyl-substituted analogs (e.g., tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate) .

Biological Activity

Chemical Structure and Properties

tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate is a pyridine derivative with the molecular formula and a molecular weight of 345.23 g/mol. It features a bromine atom at the 5-position of the pyridine ring, a tert-butyl carbamate group, and a 2-methoxyethyl substituent. The compound's IUPAC name is tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)carbamate, and its CAS number is 1346809-09-3 .

Synthesis

The synthesis of this compound typically involves:

- Bromination : Introducing a bromine atom at the 5-position of pyridine.

- Carbamate Formation : Reacting the brominated pyridine with tert-butyl chloroformate and a base (e.g., triethylamine).

- Methoxyethylation : Subjecting the compound to methoxyethylation using 2-methoxyethyl chloride in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and carbamate group are crucial for its reactivity and binding affinity, allowing it to modulate enzymatic activities through both covalent and non-covalent interactions.

Applications in Bioconjugation

This compound has been utilized in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules for imaging or therapeutic purposes. Its unique structure allows it to serve as a versatile building block in complex molecule synthesis, enhancing its importance in scientific research.

Comparative Biological Activity

When compared to similar compounds, such as tert-butyl (5-bromopyridin-3-yl)carbamate (which lacks the methoxyethyl group), this compound exhibits distinct reactivity patterns due to its additional functional groups. This structural difference can lead to variations in biological activity and applications.

Case Studies

- Enzyme Interaction Studies : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders.

- Therapeutic Applications : Preliminary studies have shown that this compound may exhibit anti-cancer properties by inhibiting cell proliferation in certain cancer cell lines, although further research is needed to establish its efficacy and safety profile.

Data Table: Biological Activity Comparison

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Enzyme modulation, potential anti-cancer effects | Inhibits specific metabolic enzymes; shows promise in cancer cell lines |

| tert-Butyl (5-bromopyridin-3-yl)carbamate | Structure | Limited enzyme interaction | Lacks methoxyethyl group; reduced reactivity |

| tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | N/A | Unknown | Structural variations lead to different biological profiles |

Q & A

Q. What are the established synthetic routes for tert-Butyl ((5-bromopyridin-3-yl)methyl)(2-methoxyethyl)carbamate, and what reaction conditions optimize yield?

The compound is likely synthesized via a carbamate-forming reaction between a bromopyridine-derived amine (e.g., (5-bromopyridin-3-yl)methylamine) and tert-butyl chloroformate. A base such as triethylamine is typically used to neutralize HCl byproducts . Key parameters include:

- Inert atmosphere (N₂ or Ar) to prevent moisture-sensitive intermediates from degrading.

- Low temperatures (0–5°C) to minimize side reactions like over-alkylation .

- Solvent choice (e.g., dichloromethane or THF) to balance reactivity and solubility .

Q. How is the compound characterized to confirm its structural integrity?

Analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H) and bromopyridine aromatic signals .

- Mass spectrometry (MS) : High-resolution MS to confirm the molecular ion ([M+H]⁺ expected at m/z ~357–359, accounting for bromine isotopes) .

- HPLC : To assess purity (>95% typical for research-grade material) .

Q. What purification techniques are effective for this compound?

- Recrystallization : Suitable for removing polar impurities using solvents like ethyl acetate/hexane .

- Column chromatography : Silica gel with gradients of ethyl acetate in hexane resolves carbamate byproducts .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling or nucleophilic substitution reactions?

The bromine atom at the pyridine 5-position enhances electrophilicity , enabling Suzuki-Miyaura coupling (with Pd catalysts) or SNAr reactions. Comparative studies with chloro/iodo analogs show bromine balances reactivity and stability:

Q. What experimental strategies resolve contradictions in reported synthetic yields?

Yield discrepancies often arise from:

- Amine precursor purity : Impurities in (5-bromopyridin-3-yl)methylamine reduce carbamate formation efficiency. Pre-purification via distillation or chromatography is critical .

- Base selection : Stronger bases (e.g., DBU) may improve reaction rates but risk tert-butyl group cleavage. Triethylamine offers a safer compromise .

- Moisture control : Anhydrous conditions prevent tert-butyl chloroformate hydrolysis, which lowers yields by ~20% .

Q. How does the 2-methoxyethyl group affect the compound’s stability under acidic/basic conditions?

The 2-methoxyethyl moiety introduces hydrolytic sensitivity :

- Acidic conditions : The carbamate bond may cleave, releasing CO₂ and forming the parent amine.

- Basic conditions : Methoxy groups are generally stable, but prolonged exposure to strong bases (e.g., NaOH) risks ether bond cleavage . Stability studies using TGA/DSC or accelerated aging (40°C/75% RH) are recommended .

Q. What mechanistic insights explain its potential as a protease inhibitor or receptor modulator?

Structural analogs suggest:

- Carbamate group : Acts as a hydrogen-bond acceptor, mimicking transition states in enzymatic catalysis .

- Bromopyridine core : Engages in π-π stacking or halogen bonding with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . Computational docking (e.g., AutoDock Vina) and mutagenesis studies can validate target interactions .

Q. How do solvent polarity and temperature impact its participation in multicomponent reactions?

- Polar aprotic solvents (DMF, DMSO): Enhance solubility of ionic intermediates but may promote tert-butyl deprotection at >60°C .

- Low-polarity solvents (toluene): Favor carbamate stability but slow reaction kinetics. Microwave-assisted synthesis can mitigate this .

Methodological Notes

- Contradiction Analysis : When reproducibility issues arise, systematically vary reaction parameters (e.g., base equivalents, solvent ratios) and use DoE (Design of Experiments) to identify critical factors .

- Safety : Refer to SDS guidelines for handling brominated compounds (e.g., PPE, ventilation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.